molecular formula C13H17N3O B1485008 {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine CAS No. 1874574-33-0

{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine

Cat. No.: B1485008
CAS No.: 1874574-33-0
M. Wt: 231.29 g/mol
InChI Key: RCYZYRQXZDWWAV-UHFFFAOYSA-N
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Description

The compound {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine is an organic molecule featuring a pyrazole ring bonded to a benzyloxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

A common synthetic route for this compound begins with the synthesis of the 1H-pyrazole precursor, often through the condensation of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate can then be alkylated with 2-(benzyloxy)ethyl halides under basic conditions to yield the final compound.

Industrial Production Methods

Industrial-scale production may utilize continuous flow chemistry to enhance yield and process efficiency. Starting with commercial hydrazine derivatives and diketones, the pyrazole formation and subsequent alkylation steps are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, forming corresponding N-oxides.

  • Reduction: : It can be reduced to form 1H-pyrazolines.

  • Substitution: : Electrophilic substitution on the pyrazole ring is possible, often with halogenation reactions.

Common Reagents and Conditions

  • Oxidation: : Use of peracids or hydrogen peroxide.

  • Reduction: : Catalytic hydrogenation using palladium on carbon.

  • Substitution: : Use of halogenating agents such as N-bromosuccinimide.

Major Products

  • Oxidation: : N-oxides of the original compound.

  • Reduction: : Reduced pyrazoline derivatives.

  • Substitution: : Halogenated pyrazole compounds.

Scientific Research Applications

Chemistry

In chemistry, it serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology

The biological applications include its use as a ligand in studying enzyme interactions and receptor binding assays.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases.

Industry

Industrially, it finds applications in the development of specialty chemicals and advanced materials.

Mechanism of Action

The compound's effects are mediated through its interaction with specific molecular targets. Its structural features allow it to bind with high affinity to certain enzymes and receptors, modulating their activity and affecting biological pathways. For instance, its pyrazole ring can engage in hydrogen bonding and π-stacking interactions, influencing the biochemical processes.

Comparison with Similar Compounds

Compared to similar compounds like 1-[2-(phenylthio)ethyl]-1H-pyrazol-4-yl}methanamine, {1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}methanamine showcases unique properties due to the presence of the benzyloxy group. This group enhances its solubility and bioavailability, making it a more attractive candidate in pharmaceutical research.

List of Similar Compounds

  • 1-[2-(phenylthio)ethyl]-1H-pyrazol-4-yl}methanamine

  • 1-[2-(methoxy)ethyl]-1H-pyrazol-4-yl}methanamine

  • 1-[2-(ethoxy)ethyl]-1H-pyrazol-4-yl}methanamine

This compound's diverse chemical reactivity and potential applications make it a valuable subject of study across multiple scientific disciplines. Intrigued by any specific aspect of this compound?

Properties

IUPAC Name

[1-(2-phenylmethoxyethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-8-13-9-15-16(10-13)6-7-17-11-12-4-2-1-3-5-12/h1-5,9-10H,6-8,11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYZYRQXZDWWAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCN2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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